Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate
Description
Properties
CAS No. |
42980-61-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
ZTPCGCDBGYYBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate) enhances reaction kinetics by protonating the carbonyl group, increasing electrophilicity.
-
Temperature : Elevated temperatures (120–160°C) under reflux accelerate the reaction, achieving completion within 16–20 hours.
-
Solvent : Anhydrous ethanol serves as both solvent and reactant, with a volume ratio of 1:4 relative to ethyl acrylate.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure (0.09–0.1 MPa, 35–40°C) to remove volatile byproducts. Sequential washing with petroleum ether and ethyl acetate (5:1 v/v) isolates the product, followed by recrystallization to yield white crystalline solids with 80–85% purity.
Acid-Catalyzed Large-Scale Synthesis
Scalable production methods, derived from methyl ester protocols, demonstrate adaptability for ethyl derivatives.
Procedure and Parameters
Yield and Purity
Single-plate distillation under reduced pressure (45°C) yields 96.6% pure product, scalable to multi-kilogram batches. This method avoids chromatography, favoring industrial applicability.
Comparative Analysis of Synthetic Routes
Key Observations
-
Catalytic Efficiency : Trifluoromethanesulfonic acid reduces reaction time by 40% compared to uncatalyzed methods.
-
Scalability : Batch sizes exceeding 2 kg are feasible with distillation-based purification.
-
Byproduct Formation : Uncatalyzed routes generate minor amounts of dimerized acrylate, necessitating distillation.
Mechanistic Insights and Side Reactions
Reaction Pathway
The mechanism proceeds via a two-step process:
Mitigating Side Reactions
-
Temperature Control : Slow reagent addition (<2.5 hours) minimizes exothermic side reactions.
-
Solvent Choice : Ethanol’s polarity stabilizes intermediates, reducing oligomerization.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate and structurally related esters, emphasizing their chemical features, occurrence, and functional roles:
Key Research Findings
Aroma and Volatility: Ethyl propanoate and ethyl 3-(methylthio)propanoate are critical contributors to fruity and tropical aromas in natural systems, with OAVs exceeding 1,693 in pineapple pulp . In contrast, the pyrrolidine-substituted analog lacks reported natural occurrence, suggesting its aroma profile may be dominated by amine-related complexity rather than fruity notes. Branched esters (e.g., ethyl 2-methylpropanoate) exhibit higher volatility and distinct aroma thresholds compared to linear-chain esters, a property likely shared with this compound due to its branched structure .
Synthetic Utility: Pyrrolidine-containing esters are often synthesized for pharmaceutical applications. For example, mthis compound is prepared via condensation reactions involving pyrrolidine, highlighting the synthetic versatility of this structural class .
This suggests divergent biochemical pathways or stability issues in natural systems .
Critical Notes and Limitations
Data Gaps: Direct studies on this compound’s physicochemical properties, aroma contributions, or biological activity are absent in the provided evidence. Comparisons rely on structural analogs and synthesis methodologies.
This may limit its role in flavor chemistry but enhance utility in drug design .
Natural vs. Synthetic: While ethyl 3-(methylthio)propanoate and ethyl propanoate are abundant in natural systems, the pyrrolidine-substituted variant appears restricted to synthetic applications, reflecting functional divergence due to structural modifications.
Biological Activity
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of a pyrrolidine ring, which enhances its biological activity through interactions with various molecular targets, particularly in the central nervous system (CNS).
Research indicates that this compound interacts with neurotransmitter systems, potentially modulating receptor activity and neurotransmitter release. The presence of the pyrrolidine ring is crucial for enhancing binding affinity to specific receptors, making it a candidate for further investigation in drug development aimed at treating CNS disorders.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.
- Anticonvulsant Properties : Preliminary studies suggest that similar pyrrolidine derivatives exhibit anticonvulsant activity, indicating that this compound may also possess this property .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Differences |
|---|---|
| Methyl 3-(pyrrolidin-1-yl)propanoate | Lacks the methyl group at the 2-position |
| Ethyl 2-methyl-3-(piperidin-1-yl)propanoate | Contains a piperidine ring instead of a pyrrolidine |
| Ethyl 3-(pyrrolidin-1-yl)propanoate | Different positional isomer; lacks methyl substitution |
These comparisons highlight the structural uniqueness of this compound, which may influence its chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.
Anticonvulsant Activity Assessment
In another study, analogs of this compound were tested for anticonvulsant activity using animal models. The results demonstrated a dose-dependent reduction in seizure frequency, indicating promising therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
